

# Alanycarb: A Technical Guide to its Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Alanycarb** is a broad-spectrum carbamate insecticide and nematicide.[1] Like other carbamates, its mode of action is through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals.[2][3] This document provides a comprehensive overview of the chemical structure, physicochemical properties, toxicological profile, and metabolic pathways of **Alanycarb**, intended for a technical audience in research and development.

### **Chemical Structure and Identifiers**

**Alanycarb** is chemically identified as an oxime carbamate insecticide.[4] Its structure and key identifiers are summarized below.



Identifier	Value	Source
IUPAC Name	ethyl 3-[benzyl-[methyl-[(Z)-1-methylsulfanylethylideneamino]oxycarbonylamino]sulfanylamino]propanoate	[5]
CAS Number	83130-01-2	
Molecular Formula	C17H25N3O4S2	_
Molecular Weight	399.53 g/mol	_
SMILES	CCOC(=O)CCN(CC1=CC=CC =C1)SN(C)C(=O)O/N=C(/C)\S C	
InChI	InChI=1S/C17H25N3O4S2/c1-5-23-16(21)11-12-20(13-15-9-7-6-8-10-15)26-19(3)17(22)24-18-14(2)25-4/h6-10H,5,11-13H2,1-4H3/b18-14-	<del>-</del>

## **Physicochemical Properties**

A summary of the key physicochemical properties of **Alanycarb** is presented in the following table.



Property	Value	Sou
Physical State	Pale yellow solid	
Melting Point	46.8 °C	
Water Solubility	20 mg/L (at 20 °C, pH 7)	
Solubility in Organic Solvents	Toluene, Acetone, Ethyl acetate: 950,000 mg/L (at 20°C)	
Octanol-Water Partition Coefficient (log P)	3.57	-
Vapor Pressure	<0.0047 mPa (at 20°C)	_

## **Toxicological Profile**

**Alanycarb** exhibits moderate mammalian toxicity and is a potent acetylcholinesterase inhibitor. It is classified as harmful if swallowed and fatal if inhaled.

**Acute Toxicity** 

Endpoint	Species	Route	Value	Source
LD <sub>50</sub>	Rat	Oral	330 mg/kg	_
LD <sub>50</sub>	Rat	Dermal	> 2,000 mg/kg	_
LC50	Rat	Inhalation (4h)	0.205 mg/L	

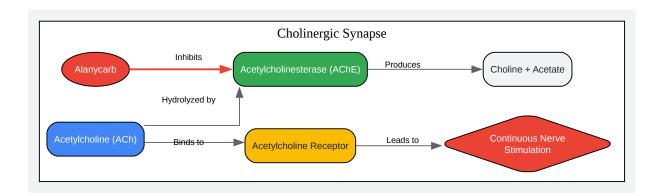
**Ecotoxicity** 

Organism	Endpoint	Value	Source
Honeybee (Apis mellifera)	LD50 (Oral)	0.80 μ g/bee	
Fish and aquatic invertebrates	-	Moderately toxic	
Birds	-	Relatively non-toxic	-



### **Mode of Action: Acetylcholinesterase Inhibition**

The primary mechanism of **Alanycarb**'s toxicity is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses. By inhibiting AChE, **Alanycarb** causes an accumulation of ACh, leading to overstimulation of the nervous system, paralysis, and ultimately death in target organisms. The inhibition by carbamates is reversible.



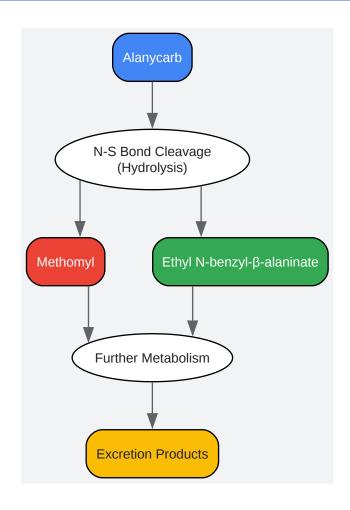
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Acetylcholinesterase Inhibition Pathway by **Alanycarb**.

### **Metabolic Pathways**

**Alanycarb** is metabolized in biological systems, primarily through enzymatic hydrolysis by the liver. A key metabolic step is the cleavage of the N-S bond, which results in the formation of methomyl, another potent acetylcholinesterase inhibitor, and ethyl N-benzyl-β-alaninate. The metabolism of **Alanycarb** is a critical factor in its toxicity and environmental fate. Cytochrome P450 enzymes are known to be involved in the oxidative metabolism of carbamates.





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Metabolic Pathway of Alanycarb.

## Experimental Protocols Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric assay to determine the inhibitory effect of **Alanycarb** on acetylcholinesterase activity.

- 1. Principle: The assay measures the activity of AChE by quantifying the formation of a yellow-colored product. AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoic acid (TNB), which is detected spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to AChE activity.
- 2. Materials and Reagents:



- Acetylcholinesterase (AChE) from electric eel
- Acetylthiocholine iodide (ATCI)
- 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
- 0.1 M Phosphate buffer, pH 8.0
- Alanycarb (test compound)
- 96-well clear flat-bottom microplates
- Microplate reader capable of measuring absorbance at 412 nm
- 3. Procedure:
- Reagent Preparation:
  - Prepare a stock solution of AChE in phosphate buffer.
  - Prepare a stock solution of DTNB in phosphate buffer.
  - Prepare a fresh solution of ATCI in deionized water.
  - Prepare serial dilutions of Alanycarb in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is low (<1%).</li>
- Assay Setup (in a 96-well plate):
  - Blank wells: Add all reagents except the enzyme.
  - Control wells (100% activity): Add all reagents, including the solvent used for Alanycarb.
  - Test wells: Add all reagents and the desired concentrations of Alanycarb.
- Reaction:
  - To each well, add phosphate buffer, DTNB solution, and the Alanycarb solution (or solvent for control).



- Initiate the reaction by adding the AChE solution to all wells except the blank.
- Immediately start measuring the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes).
- Data Analysis:
  - Calculate the rate of reaction (change in absorbance per minute) for each well.
  - Determine the percentage of inhibition for each Alanycarb concentration relative to the control.

## Analysis of Alanycarb Residues in Soil by QuEChERS and LC-MS/MS

This protocol outlines a general workflow for the extraction and analysis of **Alanycarb** from soil samples.

- 1. Principle: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticide residues from complex matrices. It involves an initial extraction with an organic solvent followed by a cleanup step using dispersive solid-phase extraction (d-SPE). The final extract is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and selective detection of **Alanycarb**.
- 2. Materials and Reagents:
- Homogenized soil sample
- Acetonitrile (ACN)
- QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
- QuEChERS d-SPE cleanup sorbents (e.g., primary secondary amine (PSA), C18)
- Centrifuge tubes (50 mL and 2 mL)
- Vortex mixer and centrifuge

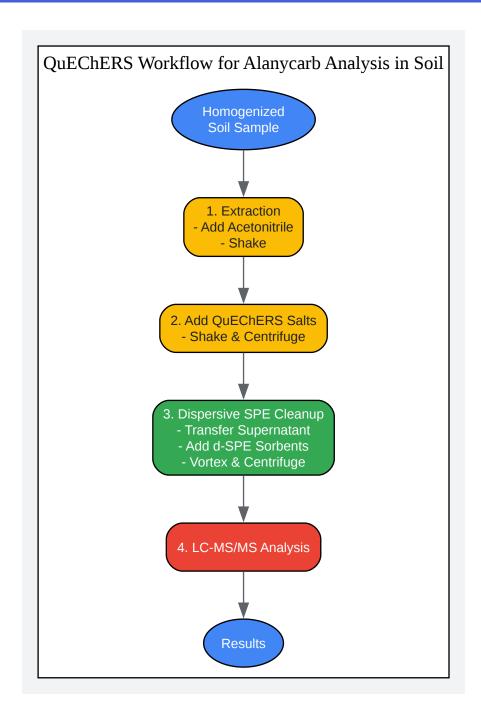


•	LC-MS/MS	system
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#### 3. Procedure:

- Sample Extraction:
  - Weigh a representative amount of the homogenized soil sample into a 50 mL centrifuge tube.
  - Add a measured volume of acetonitrile.
  - Shake vigorously for a set time (e.g., 1 minute).
  - Add the QuEChERS extraction salts.
  - Shake again and then centrifuge to separate the layers.
- Dispersive SPE Cleanup:
  - Take an aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing the appropriate cleanup sorbents.
  - Vortex and centrifuge.
- Analysis:
  - The cleaned extract is then ready for injection into the LC-MS/MS system for the quantification of Alanycarb.





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Experimental Workflow for **Alanycarb** Residue Analysis.

### Conclusion

This technical guide provides a detailed overview of the chemical structure and properties of **Alanycarb**. The data presented, including physicochemical characteristics, toxicological profiles, and metabolic pathways, are essential for researchers and professionals involved in



drug development, environmental science, and toxicology. The provided experimental protocols offer a starting point for the analysis and characterization of this important carbamate insecticide.

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